![molecular formula C18H17NO4S B557706 Fmoc-D-cysteine CAS No. 157355-80-1](/img/structure/B557706.png)
Fmoc-D-cysteine
Overview
Description
Fmoc-D-Cysteine is an N-terminal protected cysteine derivative used in peptide synthesis . It has two terminal amino functional groups, one with a protecting group . This Fmoc-protected cleavable linker can also be used in the synthesis of chemical biology tools for cleavage under reducing conditions .
Synthesis Analysis
The synthesis of this compound involves a series of small-molecule C-terminal amidation tags based on phosphonate or aliphatic moieties . The Fmoc group is deprotected using DEA/ACN and subsequently reacted with mercaptosuccinic acid or cysteine to capture and remove the Fmoc-residue .
Molecular Structure Analysis
The empirical formula of this compound is C37H31NO4S . Its molecular weight is 585.71 . The SMILES string representation of its structure is OC(=O)C@@H(c2ccccc2)c3ccccc3)NC(=O)OCC4c5ccccc5-c6ccccc46
.
Chemical Reactions Analysis
This compound is involved in Fmoc solid-phase peptide synthesis . The Fmoc group is removed with piperidine solution, which does not disturb the acid-labile linker between the peptide and the resin .
Physical And Chemical Properties Analysis
This compound is a white powder or crystal . It is used in peptide synthesis . It is stored at a temperature of 2-8°C .
Scientific Research Applications
Biomimetic Stereoselective Formation : Fmoc-D-cysteine is used in the synthesis of dehydrobutyrine (Dhb)-containing peptides. It plays a role in biomimetic cyclization via Michael addition, which is crucial in the formation of methyllanthionine, a component of lantibiotics like subtilin (Zhou & van der Donk, 2002).
Overcoming Synthesis Challenges : Addressing issues in Fmoc-based synthesis of C-terminal cysteine-containing peptides, researchers developed a strategy using postsynthetic introduction of C-terminal Cys to improve overall yields, which is important in peptide synthesis for biological applications (Lelièvre, Terrier, Delmas & Aucagne, 2016).
Synthesis of Glycopeptides and Derivatives : N α-(9-Fluorenylmethyloxycarbonyl)-L-cysteine, a derivative of Fmoc-L-cysteine, is a key intermediate in the preparation of S-substituted Fmoc-L-cysteine derivatives, essential for the synthesis of glycopeptides, which have significant biomedical research and pharmaceutical development implications (Zhao, 2001).
Racemization-Free Synthesis Techniques : The use of 2-chlorotrityl resin in Fmoc-based solid phase peptide synthesis with Fmoc-cysteine was found effective in suppressing racemization, which is vital for accurate peptide synthesis, exemplified in the successful synthesis of somatostatin (Fujiwara, Akaji & Kiso, 1994).
Side-Chain Protection of Cysteine : Fmoc-cysteine has been used for sulfhydryl protection in peptide synthesis, highlighting its role in facilitating amide bond-forming reactions and emphasizing the importance of selective cleavage techniques in peptide synthesis (West, Estiarte & Rich, 2001).
Efficient Chemical Protein Synthesis : Utilizing Fmoc-masked N-terminal cysteine in peptide thioester segments, researchers developed a method to facilitate chemical protein synthesis, showcasing Fmoc-cysteine's utility in complex protein synthesis processes (Kar et al., 2020).
Lysozyme Crystal Growth : Fmoc-CF (Cys-Phe) hydrogels containing Fmoc-cysteine were used to grow lysozyme crystals, demonstrating enhanced resistance against radiation damage, suggesting applications in biostructural studies and pharmaceutical development (Contreras-Montoya et al., 2019).
Mechanism of Action
Target of Action
Fmoc-D-cysteine is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . The Fmoc group acts as a temporary protecting group for the Nα-group of an activated incoming amino acid during peptide synthesis .
Mode of Action
The Fmoc group is base-labile, meaning it can be removed rapidly by a base . This property allows it to protect the Nα-amino group during the coupling process of peptide synthesis, and then be removed to allow the next amino acid to be added . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Biochemical Pathways
The use of this compound primarily affects the pathway of peptide synthesis . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This has been a major advancement in the field of peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of peptides . By protecting the Nα-amino group during the coupling process, it allows for the creation of complex peptides . Once the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . The stability of the Fmoc group to certain reagents allows it to withstand the conditions of peptide synthesis, while its base-labile property allows it to be removed when desired . The fluorenyl group of Fmoc has a strong absorbance in the ultraviolet region, which is useful for monitoring coupling and deprotection reactions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Fmoc-D-cysteine is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Nα-amino group . The Fmoc group in this compound serves as a temporary protecting group for the N-terminus, which is cleaved by secondary amines such as piperidine during peptide synthesis . This allows for the rapid and efficient synthesis of peptides, including ones of significant size and complexity .
Cellular Effects
Cysteine contributes to redox control as a component of the antioxidant glutathione, serves as a substrate for the production of hydrogen sulphide (H2S) which stimulates cellular bioenergetics, and acts as a carbon source for biomass and energy production .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed rapidly by a base . This property allows this compound to participate in Fmoc solid-phase peptide synthesis (SPPS), a method for assembling peptides one amino acid at a time .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Its fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions over time .
Metabolic Pathways
This compound, as a derivative of cysteine, may be involved in similar metabolic pathways as cysteine. Cysteine actively contributes to metabolic remodeling on several levels, including its role in redox control, as a substrate for H2S production, and as a carbon source .
Subcellular Localization
The subcellular localization of this compound is not well-documented. As a derivative of cysteine, it’s likely to be found wherever cysteine is present within the cell. Cysteine is a fundamental component of proteins, so it can be found throughout the cell wherever proteins are synthesized or utilized .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDKXQYAKLQKF-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using D-cysteine instead of L-cysteine in these fluorescent peptides?
A1: While the provided research paper does not explicitly compare the use of D-cysteine versus L-cysteine, the choice of D-amino acids in peptide synthesis is often motivated by their enhanced stability against enzymatic degradation. L-amino acids are the naturally occurring enantiomers and are more susceptible to breakdown by proteases present in biological systems. Utilizing D-cysteine in the synthesis of these cell-penetrating peptides likely increases their stability and half-life within cells, allowing for more prolonged fluorescence monitoring.
Q2: How do the fluorescent properties of these D-cysteine derivatives impact their application in cell-penetrating peptides?
A2: The research highlights the incorporation of coumaryl and dansyl derivatives of D-cysteine into cell-penetrating peptide sequences . These fluorescent moieties allow for the direct visualization of the peptides' internalization within different cell lines using fluorescence microscopy. This provides a valuable tool for studying the cellular uptake mechanisms of these peptides and evaluating their potential for delivering therapeutic cargo into cells.
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